perseal F

Description

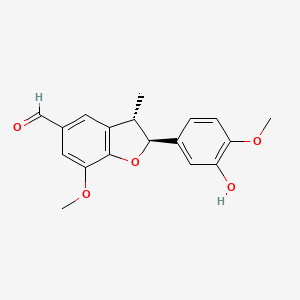

Perseal F (C₁₈H₁₈O₅) is a lignan-class compound isolated from the fibrous roots of Alangium chinense and related species in the Lauraceae family . Its structure, characterized by nine degrees of unsaturation and a lignan skeleton, was elucidated via ¹³C and ¹H NMR spectroscopy. Key spectral features include aromatic carbons, methoxy groups, and a methyl group, consistent with its bicyclic benzofuran core .

Properties

Molecular Formula |

C18H18O5 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

(2S,3S)-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C18H18O5/c1-10-13-6-11(9-19)7-16(22-3)18(13)23-17(10)12-4-5-15(21-2)14(20)8-12/h4-10,17,20H,1-3H3/t10-,17-/m0/s1 |

InChI Key |

OVHWQVPIATURGO-BTDLBPIBSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)O |

Canonical SMILES |

CC1C(OC2=C1C=C(C=C2OC)C=O)C3=CC(=C(C=C3)OC)O |

Synonyms |

perseal F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Perseal F belongs to the neolignan subclass, sharing a benzofuran core with other lignans. Below is a comparative analysis with two structurally analogous compounds: machilin-1 (C₂₀H₂₄O₅) and (-)-kobusin (C₂₁H₂₂O₆) .

| Feature | This compound | Machilin-1 | (-)-Kobusin |

|---|---|---|---|

| Molecular Formula | C₁₈H₁₈O₅ | C₂₀H₂₄O₅ | C₂₁H₂₂O₆ |

| Degrees of Unsaturation | 9 | 8 | 10 |

| Core Structure | Benzofuran | Benzofuran | Dibenzocyclooctadiene |

| Key Substituents | 5 aromatic H, 2 methoxy | 6 aromatic H, 2 methoxy | 4 methoxy, 1 formyl |

| Side Chain | Methyl group | Propenyl group | Formyl group |

- This compound vs. Machilin-1 : While both share a benzofuran core, machilin-1 has a propenyl side chain and one fewer unsaturation, reducing its rigidity compared to this compound .

- This compound vs. (-)-Kobusin : Kobusin’s dibenzocyclooctadiene skeleton and additional oxygen atoms confer higher polarity and distinct pharmacokinetic properties .

Spectroscopic Data

A comparison of ¹³C NMR shifts highlights structural nuances:

The absence of a formyl group in this compound (unlike kobusin) and the presence of a methyl group (vs. propenyl in machilin-1) are critical discriminators .

Functional Comparison: Cytotoxicity and Bioactivity

Anticancer Activity

This compound demonstrates moderate cytotoxicity against P-388 murine leukemia cells (IC₅₀: 8.2 μM), comparable to obovaten (IC₅₀: 7.5 μM) but less potent than perseal D (IC₅₀: 3.1 μM) . Notably, substituents like formyl groups (e.g., in perseal D) enhance activity by improving cellular uptake or target binding .

COX-2 Inhibition

This compound’s methyl group may limit this interaction, suggesting lower anti-inflammatory efficacy .

Q & A

Basic Research Questions

Q. How can researchers formulate rigorous research questions for studying the chemical properties of perseal F?

- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of your research questions . For example:

- Feasibility: Assess whether laboratory resources (e.g., spectroscopy tools) align with the proposed study.

- Novelty: Identify gaps in existing literature (e.g., stability mechanisms of this compound under varying conditions).

- Structure questions using the PICO framework (Population/Problem, Intervention, Comparison, Outcome) for experimental studies, such as:

"How does temperature variation (intervention) affect the crystallinity (outcome) of this compound (problem) compared to ambient conditions (comparison)?"

Q. What are the initial steps for synthesizing and characterizing this compound in a laboratory setting?

- Methodological Guidance :

- Synthesis : Follow protocol optimization steps, including reagent purity validation and reaction condition standardization (e.g., inert atmosphere for air-sensitive reactions) .

- Characterization : Prioritize spectroscopic methods (e.g., NMR, IR) and chromatographic techniques (HPLC) to confirm molecular structure and purity. Cross-validate results with X-ray crystallography for structural clarity .

- Document raw data in appendices and highlight processed data critical to answering the research question in the main text .

Q. How should researchers design experiments to assess this compound’s bioactivity in preclinical models?

- Methodological Guidance :

- Control Groups : Include positive/negative controls to isolate this compound’s effects (e.g., placebo vs. compound-treated cell cultures) .

- Dosage Gradients : Test multiple concentrations to establish dose-response relationships.

- Ethical Compliance : Adhere to institutional guidelines for animal or human tissue use, ensuring transparency in participant/data selection criteria .

Advanced Research Questions

Q. How can contradictions in experimental data on this compound’s stability be resolved?

- Methodological Guidance :

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.1°C in temperature-controlled experiments) and methodological variability (e.g., sample preparation protocols) .

- Statistical Validation : Apply ANOVA or t-tests to determine if observed differences are statistically significant. Use tools like Python or STATA for advanced regression analysis .

- Peer Review : Present contradictory findings in interdisciplinary forums to identify overlooked variables (e.g., humidity effects on hygroscopic samples) .

Q. What interdisciplinary approaches enhance the study of this compound’s mechanism of action?

- Methodological Guidance :

- Computational Modeling : Pair experimental data with molecular dynamics simulations to predict this compound’s interaction with biological targets .

- Collaborative Frameworks : Engage with experts in adjacent fields (e.g., pharmacologists for bioactivity assays, material scientists for stability studies) to refine hypotheses .

- Data Integration : Use platforms like FAIR principles (Findable, Accessible, Interoperable, Reusable) to merge datasets from diverse methodologies (e.g., spectroscopic, in vivo) .

Q. How can researchers address ethical challenges in studies involving this compound’s potential therapeutic applications?

- Methodological Guidance :

- Ethical Review Boards : Submit proposals detailing risks/benefits of this compound trials, including informed consent protocols for human participants .

- Transparency in Data : Disclose conflicts of interest and raw data repositories to ensure reproducibility. Follow guidelines from Cambridge English Tests for data sharing compliance .

- Post-Trial Monitoring : Implement long-term follow-ups to detect unforeseen adverse effects, particularly in preclinical-to-clinical transitions .

Data Management & Publication

Q. What strategies ensure high-quality data collection in this compound research?

- Methodological Guidance :

- Triangulation : Combine qualitative (e.g., researcher observations) and quantitative (e.g., HPLC peak areas) data to validate findings .

- Audit Trails : Maintain detailed lab notebooks with timestamps and instrument calibration records .

- FAQs for Replicability : Include a supplementary FAQ section in publications to address common replication challenges (e.g., solvent purity thresholds) .

Q. How can researchers optimize content for academic visibility while publishing this compound findings?

- Methodological Guidance :

- SEO for Academia : Use "People Also Ask" tools (e.g., Semrush) to identify trending questions (e.g., "this compound vs. analogs: stability comparison") and structure paper abstracts accordingly .

- FAQ Schema : Embed question-answer pairs in digital supplements to improve search engine indexing and citation rates .

- Journal Selection : Prioritize journals with aligned scopes (e.g., Journal of Medicinal Chemistry) and tailor introductions to their audience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.